

Spectroscopic Data for 1-O-Methyljatamanin D: A Technical Overview

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Compound of Interest

Compound Name: 1-O-Methyljatamanin D

Cat. No.: B15592342

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Introduction

1-O-Methyljatamanin D is a naturally occurring iridoid compound. While it is listed by commercial suppliers and its chemical structure is known, a comprehensive public record of its detailed spectroscopic data (NMR and MS) and associated experimental protocols is not readily available in peer-reviewed scientific literature based on extensive searches. This guide addresses the current landscape of available information and provides a framework for the type of data required for a full technical whitepaper.

Despite the absence of specific data for **1-O-Methyljatamanin D**, this document will present a generalized overview of the methodologies and data presentation formats typically employed in the structural elucidation of similar iridoid compounds isolated from the genus *Valeriana*. This will serve as a template for what a complete technical guide would entail, should the primary research data become accessible.

Spectroscopic Data (Hypothetical Representation)

In a complete technical guide, the following tables would be populated with quantitative data from NMR and MS analyses of **1-O-Methyljatamanin D**.

Table 1: ^1H NMR Spectroscopic Data

Position	δH (ppm)	Multiplicity	J (Hz)
Data Not Available	Data Not Available	Data Not Available	Data Not Available
...

Table 2: ^{13}C NMR Spectroscopic Data

Position	δC (ppm)
Data Not Available	Data Not Available
...	...

Table 3: Mass Spectrometry Data

Ionization Mode	$[M+H]^+$ (m/z)	$[M+Na]^+$ (m/z)	Key Fragment Ions (m/z)
ESI	Data Not Available	Data Not Available	Data Not Available

Experimental Protocols

Detailed experimental protocols are crucial for the replication and verification of scientific findings. A comprehensive guide would include the following sections with specific details pertaining to **1-O-Methyljatamanin D**.

Isolation of 1-O-Methyljatamanin D

The isolation of iridoids from plant material, such as the roots and rhizomes of *Valeriana jatamansi*, typically involves a multi-step process.^{[1][2][3][4][5]} A generalized workflow is as follows:

- **Extraction:** The dried and powdered plant material is extracted with a suitable solvent, commonly methanol or ethanol, at room temperature.
- **Fractionation:** The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

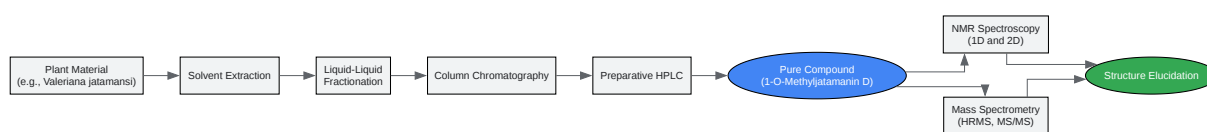
- Chromatography: The resulting fractions are subjected to various chromatographic techniques for further purification. This often includes:
 - Column Chromatography: Using silica gel or other stationary phases with a gradient elution system.
 - Preparative High-Performance Liquid Chromatography (HPLC): For final purification of the target compound.

Spectroscopic Analysis

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H and ^{13}C NMR spectra would be recorded on a high-field NMR spectrometer (e.g., 400 or 600 MHz).
 - The sample would be dissolved in a deuterated solvent, such as CDCl_3 or CD_3OD .
 - Chemical shifts (δ) would be reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.
 - Advanced 2D NMR experiments, such as COSY, HSQC, and HMBC, would be employed to establish the connectivity of protons and carbons and to fully assign the structure.
- Mass Spectrometry (MS):
 - High-resolution mass spectra (HRMS) would be acquired using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
 - This analysis would provide the accurate mass of the molecule, allowing for the determination of its elemental composition.
 - Tandem MS (MS/MS) experiments would be performed to obtain fragmentation patterns, which aid in the structural elucidation.

Logical Workflow for Compound Characterization

The process of isolating and identifying a natural product like **1-O-Methyljatamanin D** follows a logical sequence of steps, from initial extraction to final structure confirmation.

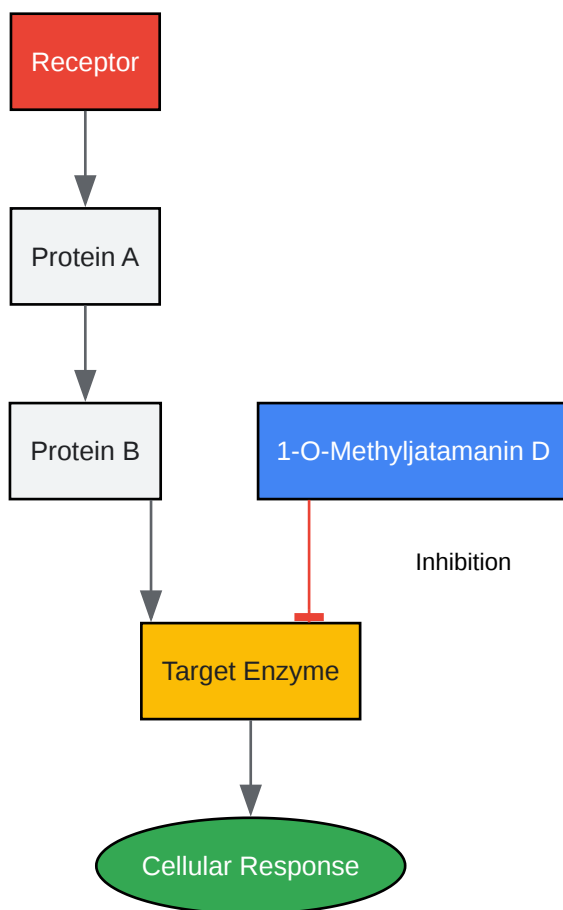


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Figure 1. Generalized workflow for the isolation and structural elucidation of a natural product.

Signaling Pathways and Biological Activity

Currently, there is no publicly available information on the biological activity or associated signaling pathways for **1-O-Methyljatamanin D**. Research in this area would be a critical next step in understanding the potential therapeutic applications of this compound. Should such research be undertaken, diagrams illustrating the compound's mechanism of action would be developed. For instance, if the compound were found to inhibit a specific enzyme in a known signaling pathway, a diagram could be constructed as follows (hypothetical example):



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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

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